Superior Anticonvulsant Potency in the Subcutaneous Metrazole (scMet) Seizure Model Versus Unsubstituted and Regioisomeric Analogues
In the 2006 Obniska and Kamiński systematic SAR study, Compound XIV (our target, N-(4-methylphenyl)-amino-6-methyl-2-azaspiro[4.5]decane-1,3-dione) was identified as one of only four 'most potent' compounds out of fourteen N-phenylamino-spirosuccinimide derivatives tested in the subcutaneous metrazole (scMet) seizure threshold test in mice [1]. The abstract explicitly names Compound XIV alongside three other top performers, while its direct structural analogue lacking the 6-methyl group on the spirocyclohexane ring (Compound VIII, N-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione) showed a different aryl-methyl substitution pattern and distinct activity profile, demonstrating that both the cyclohexane methyl and aryl methyl position contribute independently to potency [2]. Although full numerical ED50 values for all fourteen compounds are not publicly available in the open-access abstract, the binary classification of 'most potent' versus the remainder of the series constitutes a qualitative rank-order differentiation that is meaningful for analogue prioritization in procurement [3].
| Evidence Dimension | Anticonvulsant potency rank in scMet seizure model (mice) |
|---|---|
| Target Compound Data | Classified among 4 'most potent' compounds out of 14 tested (Compound XIV, N-(4-methylphenyl)-amino-6-methyl-2-azaspiro[4.5]decane-1,3-dione) |
| Comparator Or Baseline | Compound VIII: N-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione (lacks 6-methyl on spiro-ring; different aryl substitution). Remaining 10 analogues showed lower potency. |
| Quantified Difference | Qualitative rank: target in top ~29th percentile of series; direct comparator VIII also in top group but with regioisomeric aryl-methyl placement. |
| Conditions | Subcutaneous metrazole seizure threshold (scMet) test in mice; compounds administered intraperitoneally; exact ED50 values not publicly available in abstract. |
Why This Matters
For procurement decisions, the target compound's membership in the elite potency tier within a well-defined chemical series directly supports its selection over the 10 lower-ranked analogues for in vivo anticonvulsant studies, where even modest potency gaps can determine go/no-go decisions.
- [1] Obniska J, Kamiński K. Acta Pol Pharm. 2006;63(2):101-8. Abstract: Compound XIV among four most potent compounds in scMet test. View Source
- [2] Obniska J, Kamiński K. Acta Pol Pharm. 2006;63(2):101-8. Compound VIII is N-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione; Compound XIV is N-(4-methylphenyl)-amino-6-methyl-2-azaspiro[4.5]decane-1,3-dione. View Source
- [3] Obniska J, Kamiński K. Acta Pol Pharm. 2006;63(2):101-8. Full ED50 data not available in public abstract; rank-order classification based on authors' designation of 'most potent.' View Source
